molecular formula C20H20N2O3S2 B2821488 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 919846-95-0

4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2821488
CAS No.: 919846-95-0
M. Wt: 400.51
InChI Key: GFEKSYFGWHZJIW-UHFFFAOYSA-N
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Description

4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with an isopropylsulfonyl group and a thiazolyl group, which is further substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the benzamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer research.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(isopropylsulfonyl)-N-(4-(m-tolyl)thiazol-2-yl)benzamide: Similar structure with a meta-tolyl group instead of a para-tolyl group.

    4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)aniline: Similar structure with an aniline group instead of a benzamide group.

Uniqueness

4-(isopropylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isopropylsulfonyl and p-tolyl groups can enhance its interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13(2)27(24,25)17-10-8-16(9-11-17)19(23)22-20-21-18(12-26-20)15-6-4-14(3)5-7-15/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEKSYFGWHZJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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